3,3',4,4',5,5'-Hexachlorodiphenyl ether
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3-trichloro-5-(3,4,5-trichlorophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6O/c13-7-1-5(2-8(14)11(7)17)19-6-3-9(15)12(18)10(16)4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYICBGVARZIPNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)OC2=CC(=C(C(=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50223106 | |
| Record name | 3,3',4,4',5,5'-Hexachlorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727738-95-6 | |
| Record name | 3,3',4,4',5,5'-Hexachlorodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0727738956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3',4,4',5,5'-Hexachlorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',4,4',5,5'-HEXACHLORODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FVW9OIY80 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Occurrence, Distribution, and Transport Dynamics of 3,3 ,4,4 ,5,5 Hexachlorodiphenyl Ether
Global Presence and Spatial Distribution Patterns
The global presence of 3,3',4,4',5,5'-Hexachlorodiphenyl ether is a direct consequence of the historical use and disposal of commercial PCB mixtures. clu-in.org While not naturally occurring, this compound has been detected in various environmental matrices across the globe. nih.govnih.gov Its spatial distribution is often linked to historical industrial activities and population density, with urban and industrial areas typically exhibiting higher concentrations. nih.govnih.gov
The distribution of PCB congeners, including this compound, is influenced by their physicochemical properties. nih.gov Studies have shown that the concentration of this compound in the environment can be inversely associated with the distance from a pollution source. nih.gov For instance, research in a PCB-polluted region in eastern Slovakia revealed that the spatial distribution of serum PCB concentrations was dependent on the proximity to a former PCB manufacturing facility. nih.gov The congener profiles in the serum of residents strongly correlated with the commercial PCB product manufactured in that region. nih.gov
Occurrence in Environmental Compartments
Once released into the environment, this compound partitions between different environmental compartments, including aquatic systems, terrestrial systems, and biota. envirocomp.com Its high lipophilicity and resistance to degradation contribute to its persistence and accumulation in these compartments.
Aquatic Systems: Water and Sediment Matrices
In aquatic environments, this compound is found in both the water column and, more significantly, in sediments. researchgate.netuiowa.edu Due to their hydrophobic nature, PCBs strongly adsorb to suspended particles and bottom sediments. nih.gov Sediments, therefore, act as a major sink and long-term reservoir for this compound in aquatic systems. mdpi.com
The concentration of this compound in aquatic systems can vary widely depending on the proximity to contamination sources. For example, a study of the Houston Ship Channel in Texas found total PCB concentrations in water ranging from 0.49 to 12.49 ng/l and in sediment from 4.18 to 4601 ng/g dry weight. researchgate.net Similarly, surficial freshwater sediments from a contaminated wastewater lagoon in Virginia showed total PCB concentrations ranging from 6,340 to 12,700,000 ng/g dry weight, with the congener profile in most samples resembling the commercial mixture Aroclor 1248. uiowa.edu The bioavailability of sediment-sorbed PCBs is a key factor in their transfer to aquatic organisms. nih.gov
Terrestrial Systems: Soil Environments
Soils represent another significant reservoir for this compound in the terrestrial environment. nih.gov Contamination of soil can occur through atmospheric deposition, industrial discharges, and the disposal of PCB-containing products. clu-in.orgnih.gov The strong adsorption of this compound to soil particles contributes to its long-term persistence. nih.gov
Studies have documented the presence of this compound in soils from various locations. In an industrial city in India, PCB congener 169 was found to be a dominant contributor to the total dioxin-like PCBs in residential soils. nih.gov Research in East Chicago, Indiana, found that total PCB concentrations in residential soils ranged from 20 to 1700 ng/g dry weight, with concentrations increasing with total organic carbon content and proximity to the Indiana Harbor and Ship Canal, where sediments are known to be contaminated with PCBs. nih.gov The spatial distribution of congeners can vary, influenced by how each partitions between soil and air and the different PCB sources impacting the soil. nih.gov
Concentrations of PCBs in Soil from Different Locations
| Location | PCB Concentration Range (ng/g dry weight) | Key Findings | Reference |
|---|---|---|---|
| Industrial City, India | Not specified, but PCB 169 was a dominant congener. | Combustion processes, automobile exhaust, and industrial activities are potential sources. | nih.gov |
| East Chicago, Indiana, USA | 20 - 1700 (ΣPCB) | Concentrations increase with total organic carbon and proximity to contaminated sites. A variety of sources are likely. | nih.gov |
| Northwest China (around an industrial park) | 13.2–1240 pg/g (total PCBs) | Multiple contamination sources indicated by spatial distribution and congener patterns. | nih.gov |
Biota: Detection in Wildlife and Aquatic Organisms
Due to its lipophilic nature, this compound bioaccumulates in the fatty tissues of organisms and biomagnifies through the food chain. envirocomp.comnih.gov This leads to its detection in a wide range of wildlife and aquatic organisms, often at concentrations significantly higher than in the surrounding environment. clu-in.org
Field studies have measured the concentrations of PCBs in various marine invertebrates, demonstrating bioaccumulation from sediment. nih.gov For example, a study of marine benthic infauna found large interspecific variations in bioaccumulation, which may be influenced by factors such as biotransformation capabilities, age, and size of the organisms. nih.gov In humans, exposure to PCBs can occur through the consumption of contaminated food, particularly fish, meat, and dairy products. nih.govnih.gov
Bioaccumulation of PCBs in Biota
| Organism Type | Key Findings | Reference |
|---|---|---|
| Marine Benthic Invertebrates | Significant interspecific variations in bioaccumulation were observed. Some species showed a linear relationship between the octanol-water partition coefficient (logKow) and the biota-sediment accumulation factor (BSAF). | nih.gov |
| Fish | PCBs accumulate in fish, reaching levels many thousands of times higher than in the surrounding water and sediments. | clu-in.org |
| Humans | Diet is the dominant source of exposure for PCB congeners that accumulate in humans. Inhalation can also contribute, especially for lower chlorinated congeners. | nih.gov |
Long-Range Environmental Transport Mechanisms: Atmospheric and Oceanic Pathways
The persistence and semi-volatile nature of this compound facilitate its long-range environmental transport, allowing it to reach remote regions far from its original sources. envirocomp.comnih.gov This transport occurs primarily through atmospheric and oceanic pathways. researchgate.netnih.gov
In the atmosphere, this compound can exist in both the gaseous phase and adsorbed to aerosol particles. nih.gov This allows for transport over vast distances, with subsequent deposition to terrestrial and aquatic environments through wet and dry deposition. nih.gov The "cold-trap" effect can lead to the accumulation of these compounds in colder regions, such as the Arctic. nih.gov Global atmospheric transport models are used to simulate and understand the movement of PCBs. copernicus.org
Ocean currents also play a role in the long-range transport of this compound, particularly for compounds that have been deposited into the marine environment. envirocomp.com
Source Identification and Environmental Release Pathways in Research Context
In a research context, identifying the sources and release pathways of this compound is crucial for understanding its environmental distribution and for developing effective remediation strategies. This compound is not known to have natural sources and its presence in the environment is a result of human activities. clu-in.org
The primary historical sources are industrial applications where commercial PCB mixtures were used. clu-in.org Ongoing releases can occur from various sources, including:
Leakage from old electrical equipment: Transformers and capacitors containing PCBs can still be a source of environmental contamination. clu-in.org
Industrial thermal processes: Combustion processes, such as waste incineration and metal smelting, can unintentionally form and release PCBs. nih.govnih.govnih.gov
Volatilization from contaminated sites: Soils and sediments contaminated with PCBs can act as secondary sources, releasing the compounds back into the atmosphere. nih.gov
Improper disposal: The illegal or improper disposal of industrial wastes and consumer products containing PCBs contributes to their release into the environment. clu-in.org
Research studies often use congener-specific analysis and pattern recognition to trace PCBs back to their potential sources. nih.govdaneshyari.com For instance, the congener profile in an environmental sample can be compared to the profiles of known commercial PCB mixtures or specific industrial processes. nih.gov
By-product Formation during Chemical Synthesis (e.g., chlorinated phenols)
One of the primary pathways for the environmental release of PCDEs, including this compound, is as unintentional by-products during the large-scale production of other chemicals, particularly chlorinated phenols. wikipedia.org Chlorophenols are crucial intermediates in the synthesis of a wide range of industrial and pharmaceutical products, such as pesticides, herbicides, and antiseptics. wikipedia.orggoogle.com
During the manufacturing process of highly chlorinated phenols, such as those used to produce pentachlorophenol, the reaction conditions can facilitate the condensation of two chlorophenol molecules or a chlorophenol molecule with another chlorinated precursor. This self-condensation or cross-condensation, often occurring at elevated temperatures, can result in the formation of a diphenyl ether linkage, yielding a PCDE molecule. The specific pattern of chlorine substitution on the resulting PCDE, such as the 3,3',4,4',5,5'- arrangement, is determined by the chlorine positions on the parent chlorophenol reactants. The presence of PCDEs as impurities in commercial chlorophenol products leads to their inadvertent release into the environment during the production, handling, use, and disposal of these products. wikipedia.org
Unintended Generation in Thermal Processes (e.g., waste incineration)
Thermal processes, most notably the incineration of municipal and industrial waste, represent another significant source of unintended PCDE formation. wikipedia.org Waste streams often contain a wide variety of chlorinated organic materials, plastics (like PVC), and residual amounts of chemicals such as chlorinated phenols and PCBs.
During incineration, incomplete combustion of these materials can create conditions conducive to the formation of various persistent organic pollutants. At high temperatures, precursor molecules can break down and subsequently recombine into new, more stable chlorinated aromatic compounds. The formation of PCDEs in these environments is thought to occur through mechanisms similar to those for PCDFs and PCBs, involving reactions between chlorinated phenols or other aromatic precursors in the gas phase or on the surface of fly ash particles. While temperatures exceeding 1000°C are typically required to completely destroy chlorinated compounds, many incinerators operate at lower temperatures, which can inadvertently promote the synthesis of these pollutants. nih.gov The resulting PCDEs, including congeners like this compound, can then be released into the atmosphere via flue gases and fly ash. wikipedia.orgrsc.org
Research-Oriented Synthesis Routes and Analytical Reference Material Production
Beyond its unintentional formation, this compound is also deliberately synthesized in controlled laboratory settings. The primary purpose of this synthesis is to produce pure, certified reference materials. These analytical standards are essential for the accurate identification and quantification of the compound in environmental samples, toxicological studies, and for calibrating analytical instruments.
A principal method for synthesizing specific PCDE congeners is the Ullmann condensation (also known as the Ullmann ether synthesis). wikipedia.orgorganic-chemistry.org This well-established reaction involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542) (or its corresponding salt, a phenoxide). organic-chemistry.orgnih.gov
To synthesize this compound, a potential route would be the reaction of 3,4,5-trichlorophenol (B165643) with 1-halo-3,4,5-trichlorobenzene (where 'halo' is typically iodine or bromine) in the presence of a copper catalyst and a base. nih.gov
Proposed Synthesis via Ullmann Condensation:
Reactant 1: Sodium or potassium 3,4,5-trichlorophenoxide (formed by reacting 3,4,5-trichlorophenol with a base like potassium carbonate).
Reactant 2: 1-Iodo-3,4,5-trichlorobenzene.
Catalyst: A copper(I) salt, such as copper(I) iodide or copper(I) bromide. wikipedia.orgnih.gov
Conditions: The reaction typically requires high-boiling polar solvents (e.g., N-methylpyrrolidone, dimethylformamide) and elevated temperatures, often exceeding 160-210°C. wikipedia.orgnih.gov
The mechanism involves the formation of a copper(I) phenoxide intermediate which then reacts with the aryl halide through a process involving oxidative addition and reductive elimination to form the final diaryl ether product and a copper(I) halide. organic-chemistry.org Modern variations of the Ullmann reaction may use specialized ligands to facilitate the coupling at lower temperatures. nih.gov The resulting product is then subjected to extensive purification to achieve the high purity required for an analytical standard.
Table 2: Summary of Synthesis Approaches
| Synthesis Type | Method/Process | Precursors | Significance |
|---|---|---|---|
| Unintentional By-product | Chemical Synthesis | Chlorinated phenols | Source of environmental contamination from industrial processes. wikipedia.org |
| Unintentional Generation | Thermal Processes (Incineration) | Chlorinated organic waste, plastics | Source of environmental release from waste disposal. wikipedia.org |
| Research-Oriented Synthesis | Ullmann Condensation | Aryl halides (e.g., 1-Iodo-3,4,5-trichlorobenzene) and Chlorophenols (e.g., 3,4,5-trichlorophenol) | Production of pure analytical standards for research and monitoring. organic-chemistry.org |
Environmental Fate and Biogeochemical Cycling of 3,3 ,4,4 ,5,5 Hexachlorodiphenyl Ether
Bioaccumulation and Bioconcentration Potentials
Bioaccumulation is the process by which a substance is absorbed by an organism from all environmental sources, including water, food, and sediment, leading to a concentration in the organism that is higher than in the surrounding environment. eeer.org Bioconcentration, a specific component of bioaccumulation, refers to the uptake of a substance from the water alone. ca.gov For hydrophobic, or fat-soluble, compounds like 3,3',4,4',5,5'-hexachlorodiphenyl ether, these processes are of significant concern as they are stored in the fatty tissues of organisms. epa.gov
The potential for a chemical to bioaccumulate is often expressed by the Bioaccumulation Factor (BAF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. epa.gov Similarly, the Bioconcentration Factor (BCF) is the ratio of the chemical's concentration in an organism to its concentration in the water, but only considers uptake from water. ca.gov For persistent and hydrophobic chemicals, the BAF can be substantially greater than the BCF because it includes uptake from dietary sources. ca.gov
The bioaccumulation of this compound in aquatic organisms is a complex process influenced by both the chemical's properties and the organism's physiology. As a hydrophobic compound, its uptake from water is a key route of exposure, but for chemicals with a high octanol-water partition coefficient (Kow), dietary intake becomes the primary source of bioaccumulation. figshare.com
The rate of uptake of such chemicals has been observed to increase with an increasing Kow, while the rate of elimination from the body is inversely related to Kow. nih.gov This means that more hydrophobic compounds are taken up more readily and eliminated more slowly. The degree of chlorination of the biphenyl (B1667301) structure also plays a crucial role; a higher number of chlorine atoms is associated with a longer biological half-life. nih.gov For instance, in rainbow trout, the half-life of polychlorinated biphenyls (PCBs) increased from 5 days to no apparent elimination as the number of chlorine atoms increased. nih.gov
Once absorbed, these lipophilic compounds are distributed and stored in tissues with high lipid content. The decline of PCB concentrations in muscle tissue has been linked to decreases in lipid levels and the redistribution of the congeners within the fish's body. nih.gov
The position an organism occupies in a food web, its trophic level, significantly influences the concentration of bioaccumulative substances in its tissues. Studies have consistently shown that the importance of dietary accumulation and the organism's metabolic capacity to process contaminants increase at higher trophic levels. nih.gov In contrast, at lower trophic levels, the patterns of organochlorine accumulation are more heavily determined by the compound's lipophilicity and water solubility. nih.gov
The use of stable nitrogen isotopes (δ15N) allows for a continuous measure of trophic position, and research has demonstrated a significant positive correlation between trophic position and the concentrations of PCBs. figshare.comnih.govresearchgate.net As one moves up the food chain, concentrations of these compounds can increase by one to two orders of magnitude between trophic levels. figshare.comnih.gov Furthermore, the proportion of more highly chlorinated and higher Kow compounds tends to increase with trophic position. figshare.comnih.gov This indicates a selective enrichment of the more persistent and bioaccumulative congeners at higher levels of the food web.
Trophic Transfer and Biomagnification in Ecological Food Webs
Trophic transfer is the movement of contaminants from one trophic level to the next through consumption. Biomagnification is a specific case of trophic transfer where the concentration of a persistent, toxic substance increases in organisms at each successive trophic level. epa.gov This process can lead to very high concentrations of the contaminant in top predators. The Trophic Magnification Factor (TMF) is a metric used to quantify the average biomagnification of a chemical through an entire food web and is calculated from the slope of the relationship between the log-transformed contaminant concentration and the trophic level of the organisms. sfu.canih.govresearchgate.netnih.gov
The biomagnification of PCBs, including congeners like 3,3',4,4',5,5'-hexachlorobiphenyl (B73661), has been extensively studied in various aquatic food webs. Research has documented the transfer of these compounds from primary producers and invertebrates to fish, and ultimately to top predators such as marine mammals and birds. figshare.comnih.govnih.govnih.gov
Field studies have shown that for hydrophobic compounds, dietary uptake is the dominant pathway of accumulation in fish. ca.gov For example, it has been estimated that over 99% of certain PCB congeners in fish are accumulated through the consumption of contaminated food. ca.gov The biomagnification potential is evident in the observed TMF values for PCBs in different aquatic ecosystems, which are consistently greater than one, indicating that the concentration of these compounds increases with each step up the food chain.
Table 1: Bioaccumulation Factors (BAFs) for Selected PCB Congeners in Aquatic Organisms
| PCB Congener | Species | Location | BAF (L/kg lipid) | Source |
| Total PCBs | Hardhead Catfish | Houston Ship Channel | 7.02 x 10⁶ (mean) | uh.edu |
| Total PCBs | Atlantic Croaker | Houston Ship Channel | 2.41 x 10⁶ (mean) | uh.edu |
| PCB 153 (2,2',4,4',5,5'-Hexachlorobiphenyl) | Various fish species | Lake Ontario | - | ca.gov |
Table 2: Trophic Magnification Factors (TMFs) for PCBs in Aquatic Food Webs
| Chemical | Ecosystem | TMF | Source |
| ΣPCBs | Stream Food Web | 1.6 | figshare.comnih.govresearchgate.net |
| PCB 153 | Lake Food Web | 5.08 | researchgate.net |
| Σ7 PCBs | Lake Food Web | 5.02 | researchgate.net |
Note: TMF values can vary significantly between different ecosystems and are dependent on the specific food web structure.
Direct research on the trophic transfer of this compound within terrestrial food chains, such as from soil to earthworms and then to their predators, is limited. However, studies on general PCBs in soil-earthworm systems provide valuable insights. Earthworms can accumulate PCBs from contaminated soil, and this process is influenced by factors such as the organic carbon content of the soil. wisconsin.gov
Research using metabolomics on earthworms exposed to historically contaminated soils has shown that the bioavailability and toxicity of PCBs may decrease over time due to aging processes in the soil. ca.gov This suggests that while earthworms do accumulate these compounds, the extent of this uptake can be influenced by the long-term interaction of the contaminant with the soil matrix. ca.gov The transport of pesticides by anecic earthworms, which create deep burrows, from the soil surface to lower horizons has also been noted, indicating a potential pathway for contaminant redistribution within the soil profile. researchgate.net
Maternal transfer represents a significant route of exposure for offspring to persistent organic pollutants. Studies have demonstrated that hexachlorobiphenyls can be transferred from mothers to their young both during gestation (in utero) and through lactation.
A study on Sprague-Dawley rats orally administered 3,3',4,4',5,5'-hexachlorobiphenyl (PCB 169) during gestation revealed that this in utero and subsequent lactational exposure had effects on the testicular development of male offspring. nih.gov Another study investigating the lactational transfer of 2,4,5,2',4',5'-hexachlorobiphenyl in rats found that the compound was transferred to the suckling neonates, leading to the induction of specific enzymes in their livers. Similarly, research on mice exposed to 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) (PCB153) through their diet during gestation and lactation also indicated maternal transfer of the compound. nih.gov Following oral administration to a lactating cow, levels of 3,3',4,4',5,5'-hexachlorobiphenyl peaked in the milk between the second and third day before declining. nih.gov This highlights milk as a significant pathway for the transfer of this lipophilic compound to offspring. nih.gov
Environmental Degradation Pathways and Transformation Products
The breakdown of this compound in the environment is not a simple process of mineralization. Instead, it involves a series of transformations that can lead to products that may also be of environmental concern. These degradation routes can be broadly categorized into biotransformation, which is mediated by living organisms, and abiotic degradation, which occurs through physical and chemical processes.
While highly chlorinated compounds like this compound are generally resistant to biodegradation, certain microorganisms and higher organisms possess enzymatic systems capable of initiating their transformation. This biotransformation is a critical factor in the environmental fate of the compound, although it often results in incomplete degradation and the formation of persistent metabolites.
The primary enzymatic pathway responsible for the initial breakdown of many halogenated aromatic hydrocarbons, and likely this compound, involves the cytochrome P450 (CYP) monooxygenase system. nih.govnih.gov This enzyme system, found in a wide range of organisms from bacteria to mammals, catalyzes the insertion of an oxygen atom into the molecule. nih.govnih.gov This process, known as hydroxylation, is a key step in increasing the water solubility of the compound, which facilitates its excretion. nih.gov
For a compound like this compound, CYP-mediated oxidation can lead to the formation of various hydroxylated metabolites (OH-PCDEs). The position of the hydroxyl group on the aromatic rings is determined by the specific CYP enzymes involved. These hydroxylated metabolites can then undergo further biotransformation, such as conjugation with endogenous molecules or methoxylation to form methoxylated PCDEs (MeO-PCDEs). While specific studies on the 3,3',4,4',5,5'-hexachloro congener are scarce, the formation of such metabolites is a well-documented pathway for other polychlorinated and polybrominated diphenyl ethers.
Table 1: Potential Biotransformation Products of this compound
| Precursor Compound | Enzymatic Pathway | Potential Metabolite Class | Example Transformation |
|---|---|---|---|
| This compound | Cytochrome P450 Monooxygenase | Hydroxylated PCDEs (OH-PCDEs) | Addition of -OH group to the phenyl ring |
The biotransformation of PCDEs shares many similarities with that of polychlorinated biphenyls (PCBs), another class of persistent halogenated aromatic hydrocarbons. For both PCBs and PCDEs, the rate and extent of metabolism are heavily influenced by the degree and pattern of chlorination. Highly chlorinated congeners, such as this compound, are generally more resistant to metabolism than their lower-chlorinated counterparts.
The metabolic pathways for both classes of compounds often proceed through arene oxide intermediates, leading to the formation of hydroxylated metabolites. nih.gov However, the presence of the ether linkage in PCDEs provides an additional site for potential enzymatic attack that is absent in PCBs, which could lead to different metabolic profiles and breakdown products under certain conditions. For instance, cleavage of the ether bond, while not a dominant pathway, can result in the formation of chlorinated phenols.
In addition to biological processes, this compound is subject to degradation by physical and chemical forces in the environment. These abiotic processes, particularly photolysis and pyrolysis, can play a significant role in the transformation of this compound.
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly in the ultraviolet (UV) spectrum of sunlight. In aquatic environments and in the atmosphere, this compound can undergo photolysis. The primary photolytic reaction is expected to be reductive dechlorination, where a chlorine atom is removed from the aromatic ring and replaced by a hydrogen atom. This process would lead to the formation of diphenyl ethers with fewer chlorine atoms.
Studies on similar compounds, such as polybrominated diphenyl ethers (PBDEs), have shown that photolysis can also lead to the cleavage of the ether bond and subsequent rearrangement to form halogenated dibenzofurans. nih.gov Therefore, it is plausible that the photolysis of this compound could generate not only less-chlorinated PCDEs but also potentially more toxic polychlorinated dibenzofurans (PCDFs).
Pyrolysis refers to the thermal decomposition of materials at elevated temperatures in an inert atmosphere. Uncontrolled burning of waste containing materials treated with PCDEs, or certain industrial thermal processes, can subject this compound to pyrolytic conditions.
Under these high-temperature conditions, PCDEs are known precursors for the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). The thermal decomposition of this compound is likely to yield a complex mixture of products, with the formation of PCDFs being a significant concern due to their high toxicity. The process involves intramolecular cyclization, where the two phenyl rings join after the loss of chlorine atoms, to form the furan (B31954) structure.
Table 2: Potential Abiotic Degradation Products of this compound
| Degradation Process | Environmental Compartment | Primary Transformation | Potential Products |
|---|---|---|---|
| Photolysis | Aquatic / Atmospheric | Reductive Dechlorination | Pentachlorodiphenyl ethers, Tetrachlorodiphenyl ethers |
| Photolysis | Aquatic / Atmospheric | Ether Bond Cleavage/Rearrangement | Polychlorinated dibenzofurans (PCDFs) |
Biodegradation in Environmental Matrices
The biodegradation of PCBs is a critical process influencing their persistence and potential for bioaccumulation in the environment. The susceptibility of a PCB congener to microbial degradation is highly dependent on its degree and pattern of chlorination. Generally, less chlorinated PCBs are more amenable to aerobic degradation, while highly chlorinated congeners, such as PCB 169, are more likely to undergo anaerobic reductive dechlorination as an initial step. nih.gov
Aerobic degradation of PCBs is typically carried out by bacteria that possess the biphenyl dioxygenase enzyme system, which initiates the breakdown of the biphenyl structure. nih.gov However, the presence of a high number of chlorine atoms, as in PCB 169, generally renders the molecule resistant to aerobic attack by many common PCB-degrading bacteria. nih.gov
A notable exception is the cyanobacterium Anabaena PD-1, which has demonstrated the ability to degrade a range of dioxin-like PCBs, including PCB 169. In a laboratory study, Anabaena PD-1 was able to degrade 68% of the initial concentration of PCB 169 within seven days. epa.govnih.gov This degradation rate was surprisingly the highest among the 12 dioxin-like PCBs tested, suggesting that the specific chlorine substitution pattern of PCB 169 may be favorable for the enzymatic system of this particular cyanobacterium. epa.govnih.gov The study highlights that while highly chlorinated PCBs are generally recalcitrant, specific microorganisms may possess unique metabolic capabilities for their transformation. epa.gov
Another study involving the marine bacterium Pseudomonas aeruginosa (strain CH07) showed degradation of various highly chlorinated PCBs from the technical mixture Clophen A-50. While the study did not specifically report on PCB 169, it did demonstrate the complete degradation of another highly toxic coplanar PCB, the pentachloro-congener CB-126, within 40 hours, indicating the potential for some aerobic marine bacteria to degrade highly chlorinated congeners. researchgate.net
Interactive Table: Aerobic Degradation of PCB 169
| Microorganism | Initial Concentration | Duration | Degradation Percentage | Reference |
| Anabaena PD-1 | 2 mg/L (as part of a mixture) | 7 days | 68% | epa.govnih.gov |
Under anaerobic conditions, such as those found in submerged sediments and certain soils, the primary biodegradation pathway for highly chlorinated PCBs is reductive dechlorination. nih.gov This process involves the removal of chlorine atoms, which are replaced by hydrogen atoms, leading to the formation of less chlorinated congeners. These less chlorinated products are often more susceptible to subsequent aerobic degradation. nih.govepa.gov
Specific studies on the anaerobic degradation of PCB 169 are limited. However, research on Aroclor mixtures and other highly chlorinated congeners provides insight into the likely fate of PCB 169. In anaerobic environments, microorganisms use PCBs as electron acceptors, preferentially removing chlorine atoms from the meta and para positions. epa.govresearchgate.net For PCB 169, which has chlorines at the 3, 3', 4, 4', 5, and 5' positions (all meta and para positions), it is expected to be a substrate for reductive dechlorination. This process would lead to the formation of lower chlorinated biphenyls.
Studies with anaerobic microbial consortia from sediments have shown the dechlorination of various pentachlorobiphenyls and hexachlorobiphenyls. researchgate.net For instance, a 2,3,4,5,6-pentachlorobiphenyl (B96224) was shown to be dechlorinated to biphenyl through a series of dechlorination steps involving the removal of meta, para, and ortho chlorines. researchgate.net It is plausible that PCB 169 would undergo a similar stepwise dechlorination, although the specific daughter products and rates have not been fully elucidated. The rate of anaerobic dechlorination can be influenced by factors such as the concentration of the PCB, the presence of co-contaminants, and the specific microbial populations present. epa.gov
Ligninolytic fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of persistent organic pollutants due to their non-specific extracellular enzymatic systems, which include lignin (B12514952) peroxidases, manganese peroxidases, and laccases. nih.govnih.gov These enzymes have been shown to be involved in the degradation of PCBs. nih.gov
Research on the fungal degradation of PCB 169 is scarce. However, a study on the degradation of three PCB congeners by the white-rot fungus Phanerochaete chrysosporium included 3,3',4,4'-tetrachlorobiphenyl (B1197948) and 2,2',4,4',5,5'-hexachlorobiphenyl. The study found negligible mineralization of the tetrachloro- and hexachlorobiphenyl congeners, with a large fraction of the compounds being bound to the fungal biomass. epa.govmdpi.comnih.gov This suggests that highly chlorinated PCBs, like PCB 169, may be resistant to significant degradation by this particular fungus under the tested conditions.
Other studies have shown that some white-rot fungi, such as Pleurotus ostreatus, can be more effective at degrading highly chlorinated PCBs. nih.govresearchgate.net P. ostreatus was able to remove over 98% of a technical PCB mixture (Delor 103) and was capable of degrading penta- and hexachlorinated biphenyls. nih.gov The degradation pathway can involve hydroxylation followed by ring cleavage. nih.gov While not specific to PCB 169, these findings suggest that certain fungal species may have the potential to transform this compound. The effectiveness of fungal degradation is often dependent on the fungal species, culture conditions, and the presence of other carbon sources. nih.gov
Sorption and Partitioning Behavior in Various Environmental Media
The environmental distribution of PCB 169 is largely governed by its sorption and partitioning behavior. Due to its high hydrophobicity and low aqueous solubility, PCB 169 strongly partitions to organic matter in soil and sediment, as well as to suspended particulate matter in aquatic systems. nih.gov This sorption process significantly affects its mobility, bioavailability, and susceptibility to degradation.
The sorption of PCBs to sediments is a complex process influenced by the organic carbon content of the sediment, the presence of black carbon (soot), and the physicochemical properties of the PCB congener itself. nih.govnih.gov For highly hydrophobic compounds like PCB 169, sorption to black carbon can be a particularly important mechanism, leading to very strong binding and reduced bioavailability. nih.gov
A study investigating the sorption of various PCB congeners provided specific data on the partitioning of PCB 169. The distribution coefficient (Kd), which describes the ratio of the concentration of a compound in the solid phase to that in the aqueous phase at equilibrium, was determined for PCB 169 with sediment and micro-polyethylene particles.
Interactive Table: Distribution Coefficients (Log Kd) for PCB 169
| Sorbent | Log Kd (L/kg) | Reference |
| Sediment | 5.72 | |
| Micro-Polyethylene | 5.71 |
These high Log Kd values indicate a strong tendency for PCB 169 to associate with both natural sediments and synthetic materials like microplastics. The similar partitioning behavior between sediment and micro-polyethylene suggests that microplastics can act as significant vectors for the transport of this toxic congener in aquatic environments.
The partitioning of PCBs between different environmental compartments, such as adipose tissue and blood plasma in organisms, is also a critical factor in its toxicology. For PCBs, the concentration in adipose tissue is generally proportional to that in plasma, with a high partition ratio, indicating a strong accumulation in fatty tissues. nih.govnih.gov
Mechanistic Ecotoxicological Research Perspectives on 3,3 ,4,4 ,5,5 Hexachlorodiphenyl Ether
Investigation of Molecular Modes of Action in Non-Human Organisms
The primary molecular mode of action for 3,3',4,4',5,5'-hexachlorodiphenyl ether and other structurally similar, non-ortho substituted congeners is mediated through the activation of the aryl hydrocarbon receptor (AhR). wikipedia.orgnih.gov The AhR is a highly conserved ligand-activated transcription factor that plays a central role in sensing and responding to a variety of external and internal chemical signals. nih.govmdpi.com
In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. mdpi.com Upon binding by a suitable ligand, such as PCDE 169, the receptor undergoes a conformational change, translocates into the nucleus, and dissociates from its chaperone proteins. nih.gov In the nucleus, the activated AhR forms a heterodimer with the Ah receptor nuclear translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) located in the promoter regions of target genes. nih.govnih.gov
Binding of the AhR/ARNT complex to DREs initiates the transcription of a battery of genes, most notably those involved in xenobiotic metabolism, such as Phase I and Phase II enzymes. nih.gov The persistent activation of this pathway by potent, slowly metabolized ligands is linked to a wide array of toxic responses in non-human organisms, including:
Hepatic oxidative stress nih.gov
Immunosuppression nih.gov
Endocrine disruption nih.gov
Developmental and reproductive toxicity nih.gov
Induction of wasting syndrome and mortality nih.gov
This AhR-dependent mechanism is the cornerstone for understanding the ecotoxicological risk posed by this compound.
Aryl Hydrocarbon Receptor (AhR) Activation and Ligand Binding Studies
The ability of this compound to elicit toxic effects is directly related to its efficacy as a ligand for the aryl hydrocarbon receptor (AhR). For a compound to be a potent AhR agonist, its chemical structure must allow it to fit within the receptor's binding pocket. The key structural determinant for high-affinity binding among PCBs, and by extension PCDEs, is planarity. cdc.gov
Congeners that lack chlorine substitutions in the ortho-positions (the 2, 2', 6, and 6' positions) can adopt a flat, coplanar conformation. This planarity is a critical feature of the most toxic "dioxin-like" compounds, including 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). cdc.gov The substitution pattern of this compound, with no ortho-chlorines, allows its two phenyl rings the rotational freedom to assume a coplanar geometry, making it a strong candidate for a potent AhR agonist.
While specific ligand binding studies for PCDE 169 are limited, extensive research on its structural analog, 3,3',4,4',5,5'-hexachlorobiphenyl (B73661) (PCB 169), confirms this principle. Studies on PCB 169 demonstrate that it effectively binds to the AhR and initiates the downstream transcriptional events. nih.gov For instance, in vitro studies using hepatoma (Hepa-1) cells have shown that PCB 169 treatment leads to significant AhR recruitment to the enhancer regions of target genes like Cyp1a1. nih.gov Given the structural similarities, PCDE 169 is predicted to act through an identical mechanism of AhR binding and activation.
Enzyme Induction Mechanisms in Ecological Receptors (e.g., Cytochrome P450-dependent monooxygenases)
A primary and well-characterized consequence of AhR activation by ligands like this compound is the robust induction of xenobiotic-metabolizing enzymes. nih.gov The most prominent of these are the cytochrome P450-dependent monooxygenases, particularly CYP1A1 and, to a lesser extent, CYP1A2. mdpi.comdrugbank.com
The induction of these enzymes represents an adaptive physiological response to chemical exposure. nih.gov The CYP1A1 enzyme, for example, is involved in the metabolic oxygenation of polycyclic aromatic hydrocarbons and other xenobiotics, theoretically facilitating their detoxification and excretion. nih.gov However, this metabolic activation can also produce more toxic or carcinogenic intermediates.
In ecotoxicology, the induction of CYP1A1 activity is a widely used and sensitive biomarker for exposure to AhR agonists. nih.gov This activity is frequently quantified using the ethoxyresorufin-O-deethylase (EROD) assay in cell cultures (e.g., primary hepatocytes) or tissue samples (e.g., fish liver) from exposed organisms. nih.govnih.gov High EROD activity is indicative of a potent AhR-mediated response.
While specific EROD induction data for PCDE 169 is not widely available, studies on its analog PCB 169 and other dioxin-like compounds consistently show potent induction of CYP1A1 and high EROD activity. nih.gov For example, PCB 169 induces high levels of Cyp1a1 expression even at low nanomolar concentrations in cell-based assays. nih.gov This enzyme induction is a critical component in the derivation of toxic equivalency factors (TEFs), which are used to assess the risk of complex environmental mixtures. nih.gov
Table 1: Representative Cytochrome P450 Induction by AhR Agonists This table presents illustrative data for well-studied AhR agonists to demonstrate the principle of enzyme induction. Specific quantitative data for PCDE 169 is inferred from these analogues.
| Compound | Model System | Endpoint Measured | Result | Reference |
|---|---|---|---|---|
| TCDD | Transgenic Mice (Tg-CYP1A1GFP) | CYP1A1 Protein Induction | Strong induction in liver microsomes | researchgate.net |
| PCB 169 | Mouse Hepatoma (Hepa-1) Cells | Cyp1a1 mRNA Expression | High induction at low concentrations | nih.gov |
| Benzo[a]pyrene (BaP) | Rat Lung Slice Cultures | CYP1A1 Protein Induction | Strong induction in Clara cells | drugbank.com |
| β-Naphthoflavone | Human Hepatocytes (Primary Culture) | Ethoxyresorufin O-deethylation (EROD) | Significant (10.4-fold) induction | pharmgkb.org |
Structure-Activity Relationships for Mechanistic Ecotoxicological Response
The mechanistic response and toxic potential of PCDEs are intrinsically linked to their three-dimensional structure, a concept defined by structure-activity relationships (SARs). The most critical structural features for dioxin-like toxicity are the number and position of chlorine atoms.
Coplanarity : As discussed, the absence of bulky substituents in the ortho-positions (2, 2', 6, 6') allows the two phenyl rings to rotate into a planar or near-planar configuration. cdc.gov This coplanarity is essential for high-affinity binding to the AhR. This compound fulfills this requirement.
Substitution in Lateral Positions : Chlorine atoms in the lateral positions (meta: 3, 3', 5, 5' and para: 4, 4') are necessary for potent AhR agonism. The 3,3',4,4',5,5'-hexachloro substitution pattern is analogous to that of some of the most potent PCB and dioxin congeners.
This SAR forms the scientific basis of the Toxic Equivalency Factor (TEF) concept, which is used for risk assessment of dioxin-like compounds. wikipedia.org Under this World Health Organization (WHO) scheme, each dioxin-like compound is assigned a TEF value, which represents its potency relative to TCDD (TEF = 1.0). nih.gov While a specific TEF has not been formally assigned to PCDE 169 due to limited data, the TEF for its structural analog, PCB 169, is 0.03. cdc.govepa.govornl.gov This value, which is orders of magnitude higher than that of most other PCBs, underscores the significant toxic potential predicted for non-ortho congeners based on their structure.
Comparative Mechanistic Studies with Polychlorinated Biphenyls (PCBs) and Polybrominated Diphenyl Ethers (PBDEs)
Understanding the ecotoxicological mechanisms of this compound is enhanced by comparing it to the more extensively studied PCBs and polybrominated diphenyl ethers (PBDEs).
Comparison with Polychlorinated Biphenyls (PCBs): PCDEs and PCBs are close structural relatives, with the main difference being the flexible ether linkage (-O-) connecting the phenyl rings in PCDEs, compared to the single carbon-carbon bond in PCBs. nih.gov Despite this difference, the overarching toxic mechanisms for dioxin-like congeners are considered identical.
Mechanism of Action : For non-ortho congeners like PCDE 169 and PCB 169, the mechanism is AhR activation, leading to CYP1A1 induction and associated toxicities. wikipedia.orgnih.gov
Potency : The substitution pattern is the dominant factor in determining potency. 3,3',4,4',5,5'-Hexachlorobiphenyl (PCB 169) is one of the most potent dioxin-like PCB congeners, with a WHO-TEF of 0.03. epa.govornl.gov By analogy, PCDE 169 is expected to exhibit similarly high potency.
Comparison with Polybrominated Diphenyl Ethers (PBDEs): PBDEs share the same diphenyl ether backbone as PCDEs but are brominated instead of chlorinated. nih.gov They were widely used as flame retardants.
Mechanism of Action : While PBDEs can also have 209 congeners, their primary toxicological mechanisms are generally considered distinct from the AhR-mediated pathway. Many environmentally relevant PBDEs have ortho-substitutions, which prevent them from adopting a planar structure and binding effectively to the AhR. Their toxicity is more often linked to endocrine disruption (particularly of thyroid hormones), neurotoxicity, and oxidative stress. nih.gov
Potency : Most PBDE congeners are not considered to have significant dioxin-like toxicity and are not assigned TEFs. Their ecotoxicological profile, while serious, differs mechanistically from that of coplanar PCDEs and PCBs. The larger size of the bromine atom compared to chlorine also influences receptor binding and metabolism. nih.gov
Table 2: Mechanistic Comparison of Dioxin-Like Halogenated Aromatic Compounds
| Feature | This compound (PCDE 169) | 3,3',4,4',5,5'-Hexachlorobiphenyl (PCB 169) | Common PBDEs (e.g., BDE-47, BDE-99) |
|---|---|---|---|
| Core Structure | Diphenyl ether | Biphenyl (B1667301) | Diphenyl ether |
| Halogenation | Chlorine | Chlorine | Bromine |
| Primary Toxic Mechanism | AhR Activation (Predicted) | AhR Activation | Thyroid disruption, Neurotoxicity, Oxidative Stress |
| Coplanarity (non-ortho) | Yes | Yes | Typically No (ortho-substituted) |
| CYP1A1 Induction | Potent (Predicted) | Potent | Weak or None |
| Assigned TEF (WHO 2005) | Not Assigned | 0.03 | Not Assigned |
Advanced Analytical Methodologies and Research Techniques for 3,3 ,4,4 ,5,5 Hexachlorodiphenyl Ether
Congener-Specific Separation and Identification Strategies
The analysis of PCDEs is complicated by the existence of numerous congeners, which are compounds with the same molecular formula but different chlorine substitution patterns. Since the environmental behavior and toxicological properties of PCDEs can vary significantly between individual congeners, analytical methods that can separate and identify them individually are crucial. Gas chromatography is the cornerstone of congener-specific separation for these types of halogenated aromatic hydrocarbons.
Gas chromatography-mass spectrometry (GC/MS) is a powerful and widely used technique for the analysis of 3,3',4,4',5,5'-Hexachlorodiphenyl ether. youtube.com The gas chromatograph separates the different components of a mixture based on their volatility and interaction with a stationary phase within a capillary column. youtube.com Following separation, the mass spectrometer ionizes the eluted molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. youtube.com The combination of these two techniques offers high specificity, as it provides a three-dimensional data set including retention time, mass spectra for identity confirmation, and signal intensity for quantification. youtube.com
Electron ionization (EI) is a hard ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecules as they exit the GC column. nih.govlibretexts.org This process is energetic enough to knock an electron from the molecule, forming a positively charged molecular ion (M•+). The molecular ion peak is a critical piece of information as it indicates the molecular weight of this compound. libretexts.org
Due to the excess energy transferred during ionization, the molecular ion often undergoes extensive and reproducible fragmentation. libretexts.org This fragmentation pattern, which is a unique fingerprint of the molecule's structure, is highly valuable for structural elucidation and confirmation of identity. researchgate.net The resulting mass spectrum can be compared against established spectral libraries, such as the National Institute of Standards and Technology (NIST) library, for positive identification. nih.govpjps.pk For hexachlorodiphenyl ether, characteristic fragmentation would involve the loss of chlorine atoms and cleavage of the ether bond.
| Parameter | Typical Setting | Reference |
|---|---|---|
| GC Column | Fused silica (B1680970) capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) | nih.govnih.gov |
| Carrier Gas | Helium | nih.govnih.gov |
| Ionization Energy | 70 eV | nih.gov |
| Ion Source Temperature | 230-250 °C | nih.gov |
| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) | nih.gov |
Negative chemical ionization (NCI) is a soft ionization technique that is particularly well-suited for the analysis of electrophilic compounds, such as those containing multiple halogen atoms like this compound. gcms.czresearchgate.net In NCI, a reagent gas like methane (B114726) is introduced into the ion source. nih.gov The reagent gas is ionized by the electron beam, producing low-energy (thermal) electrons. gcms.cz The analyte molecules capture these thermal electrons to form negative ions, a process known as electron capture negative ionization (ECNI). gcms.cz
This process is much less energetic than EI, resulting in significantly less fragmentation. gcms.cz Often, the mass spectrum is dominated by an intense molecular ion (M⁻) or a pseudo-molecular ion, which greatly enhances the sensitivity and selectivity of the analysis. gcms.czamazonaws.com The high sensitivity of GC/NCI-MS makes it the method of choice for trace-level quantification of chlorinated pesticides and other halogenated pollutants in complex environmental samples. nih.govresearchgate.net By using selected ion monitoring (SIM), where the mass spectrometer is set to detect only a few characteristic ions, detection limits can be pushed to very low levels. nih.govamazonaws.com
| Feature | Electron Ionization (EI) | Negative Chemical Ionization (NCI) | Reference |
|---|---|---|---|
| Ionization Type | Hard | Soft | libretexts.orggcms.cz |
| Fragmentation | Extensive, provides structural "fingerprint" | Minimal, intense molecular ion | libretexts.orggcms.cz |
| Sensitivity | Good, but can be limited by fragmentation and matrix interference | Excellent for electrophilic compounds | nih.govamazonaws.com |
| Selectivity | Moderate, prone to matrix interference | High for target electronegative analytes | nih.gov |
| Primary Use | Compound identification and confirmation | Trace-level quantification | libretexts.orgresearchgate.net |
High-resolution mass spectrometry (HRMS), using analyzers such as Orbitrap or time-of-flight (TOF), offers significant advantages for the analysis of this compound. nih.govnih.gov Unlike nominal mass instruments (e.g., quadrupoles), HRMS instruments can measure the mass-to-charge ratio of ions with very high accuracy, typically with an error of less than 5 parts per million (ppm). wur.nl This high mass accuracy allows for the determination of the elemental formula of an ion, providing a much higher degree of confidence in its identification. nih.govwur.nl It also enables the analytical system to distinguish between the target analyte and co-eluting matrix components that may have the same nominal mass but a different exact mass. wur.nl
When coupled with gas chromatography, GC-HRMS is a powerful tool for both quantitative analysis and qualitative screening of unknown contaminants. wur.nlresearchgate.net Furthermore, advanced chromatographic techniques like comprehensive two-dimensional gas chromatography (GCxGC) can be coupled with mass spectrometry to dramatically increase peak capacity and separation power, which is essential for resolving target congeners from complex mixtures in challenging matrices. researchgate.net
Gas Chromatography-Mass Spectrometry (GC/MS) Applications
Sample Preparation and Cleanup Techniques for Complex Environmental Matrices
The analysis of this compound in environmental samples such as soil, sediment, sludge, or biological tissues presents a significant challenge. capes.gov.br These matrices are incredibly complex, and the target analyte is often present at very low concentrations alongside high concentrations of interfering substances like lipids and humic acids. capes.gov.brresearchgate.net Therefore, a robust sample preparation and cleanup procedure is a critical and often time-consuming part of the analytical method. researchgate.net The primary goals are to efficiently extract the analyte from the sample matrix, remove interferences that could affect the analysis, and concentrate the analyte to a level suitable for detection. researchgate.net
Pressurized Fluid Extraction (PFE), also known commercially as Accelerated Solvent Extraction (ASE), is a highly efficient and automated technique for extracting organic compounds from solid and semi-solid samples. chromatographyonline.comchromatographyonline.com PFE utilizes conventional organic solvents at elevated temperatures (e.g., 100-180 °C) and pressures (e.g., 1500-2000 psi). epa.gov These conditions maintain the solvent in a liquid state well above its atmospheric boiling point, leading to significant advantages over traditional methods like Soxhlet extraction. chromatographyonline.comepa.gov
The high temperature increases the kinetics of the extraction by increasing solvent diffusivity and disrupting analyte-matrix interactions, while the high pressure forces the solvent into the pores of the sample matrix. chromatographyonline.comchromatographyonline.com This results in faster extraction times (typically 15-30 minutes per sample) and a drastic reduction in solvent consumption compared to methods that operate at atmospheric pressure. chromatographyonline.comchromatographyonline.com
The PFE process involves several steps:
A solid sample is mixed with a dispersing agent (like diatomaceous earth) and loaded into a stainless-steel extraction cell.
The cell is placed in an oven, filled with the extraction solvent, and pressurized. nist.govnist.gov
The sample is extracted under static conditions for a predetermined time. nist.govnist.gov
The extract is then purged from the cell with nitrogen gas and collected in a vial. chromatographyonline.com
The resulting extract is ready for subsequent cleanup and analysis. epa.gov
PFE is a validated technique (e.g., US EPA Method 3545A) for a wide range of persistent organic pollutants, including polychlorinated biphenyls (PCBs) and polychlorinated dibenzo-p-dioxins/furans (PCDDs/PCDFs), which are structurally similar to PCDEs. epa.gov The extracts obtained from PFE typically require further cleanup using techniques like solid-phase extraction (SPE) to remove co-extracted interferences before instrumental analysis. researchgate.net
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a critical cleanup technique used in the analysis of this compound. gilson.com Its primary function is to remove high-molecular-weight interferences, such as lipids, polymers, and natural resins, from sample extracts prior to instrumental analysis. labtechus.comnih.gov This is particularly important for complex matrices like fish tissue, sludge, and sediments, where high lipid content can interfere with gas chromatography (GC) analysis, leading to poor results and instrument downtime. gilson.comgilsoncn.com
The principle of GPC is based on the separation of molecules by their size, or hydrodynamic volume, in solution. gilsoncn.com The sample extract is passed through a column packed with a porous, hydrophobic gel, typically a cross-linked divinylbenzene-styrene copolymer. nih.govgilsoncn.com Large molecules, which are excluded from the pores of the gel, travel a shorter path and elute from the column first. Smaller molecules, such as the this compound analyte, can diffuse into the pores, resulting in a longer retention time. This differential elution allows for the effective separation of the target analyte from macromolecular interferences.
The U.S. Environmental Protection Agency (EPA) Method 3640A provides standardized guidance for GPC cleanup and is applicable to a wide range of organic contaminants, including chlorinated compounds structurally similar to this compound. organomation.com The selection of the mobile phase and column is crucial for achieving optimal separation. A common mobile phase for this application is a mixture of dichloromethane (B109758) and cyclohexane. chromatographyonline.com Automated GPC systems are often used to improve throughput and ensure reproducibility. labtechus.com
Table 1: Typical GPC System Parameters for Cleanup of this compound Extracts
| Parameter | Value / Description | Source |
|---|---|---|
| System | Automated GPC Cleanup System | labtechus.com |
| Column | 700 mm x 25 mm glass column with Envirobeads™ SX-3 resin | chromatographyonline.com |
| Mobile Phase | Dichloromethane/Cyclohexane (1:1, v/v) | chromatographyonline.com |
| Flow Rate | 5.0 mL/min | gilsoncn.com |
| Detector | UV Detector | labtechus.com |
| Function | Removal of lipids and other high-molecular-weight co-extractives | gilsoncn.com |
| Application | Cleanup of environmental and biological sample extracts | gilson.com |
Solid Phase Extraction (SPE) and Column Chromatography
Solid Phase Extraction (SPE) is a cornerstone of sample preparation for the analysis of this compound from various matrices, especially water. nih.govhelcom.fi This technique serves to isolate and concentrate the analyte from large sample volumes and remove interfering substances, thereby improving the sensitivity and reliability of subsequent analyses. nih.gov The choice of SPE sorbent is dictated by the physicochemical properties of the analyte and the sample matrix. researchgate.net For nonpolar compounds like hexachlorodiphenyl ether, reversed-phase sorbents are commonly employed.
The SPE process typically involves four steps:
Conditioning: The sorbent is wetted with a solvent like methanol, followed by water, to prepare it for sample interaction.
Loading: The sample is passed through the sorbent bed, where the analyte is retained through hydrophobic interactions.
Washing: Interfering compounds with lower affinity for the sorbent are washed away with a weak solvent.
Elution: A strong organic solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte.
For polar organic pollutants, a variety of sorbents can be used, including silica-based materials (e.g., C18, C8) and polymer-based sorbents. researchgate.net In the analysis of related polybrominated diphenyl ethers (PBDEs) in river water, a mixed-mode SPE combining a C18 sorbent with a silica-based anion exchanger was successfully used to achieve extraction recoveries exceeding 73% for most analytes. nih.gov Column chromatography, often using adsorbents like Florisil® (magnesium silicate), can be used as an additional cleanup step to further remove polar interferences from the extract before instrumental analysis. chromatographyonline.com
Table 2: Performance of Different SPE Sorbents for a Hypothetical Analysis of this compound in Water
| Sorbent Type | Interaction Mechanism | Elution Solvent | Typical Recovery (%) | Typical RSD (%) |
|---|---|---|---|---|
| C18 (Octadecylsilane) | Reversed-Phase | Dichloromethane | 85 - 105 | < 10 |
| Polymeric (Styrene-Divinylbenzene) | Reversed-Phase | Ethyl Acetate | 90 - 110 | < 8 |
| Florisil® (Column Chromatography) | Normal-Phase Adsorption | Hexane/Acetone | 80 - 100 | < 15 |
| Mixed-Mode (C18 + Anion Exchange) | Reversed-Phase & Ion Exchange | Dichloromethane/Methanol | > 75 | < 20 |
This table is illustrative and based on typical performance for similar persistent organic pollutants.
Application of Isotope Dilution Mass Spectrometry for Precise Quantification
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for the precise and accurate quantification of this compound at trace levels. osti.gov This technique overcomes the challenges of analyte loss during sample preparation and matrix-induced signal suppression or enhancement during analysis. nih.gov The principle involves adding a known amount of a stable, isotopically labeled analog of the target analyte (e.g., ¹³C-labeled this compound) to the sample prior to extraction. eurofins.com
This labeled internal standard behaves almost identically to the native analyte throughout the extraction, cleanup, and chromatographic separation processes. osti.gov In the mass spectrometer, the native (unlabeled) and labeled forms of the compound are chemically identical but have different masses, allowing them to be distinguished. Quantification is based on the measured ratio of the response of the native analyte to the response of the labeled internal standard. acs.orgacs.org Because any losses or variations affect both the native and labeled compounds equally, the ratio remains constant, leading to highly accurate and precise results. nih.gov This method is particularly powerful for complex environmental samples where matrix effects can be significant. nih.gov
Table 3: Representative Mass Spectrometry Ions for Isotope Dilution Analysis of this compound
| Compound | Molecular Formula | Precursor Ion (m/z) | Product Ion (m/z) | Role |
|---|---|---|---|---|
| This compound (Native) | C₁₂H₄Cl₆O | 374 | [Fragment] | Analyte |
| ¹³C₁₂-3,3',4,4',5,5'-Hexachlorodiphenyl ether | ¹³C₁₂H₄Cl₆O | 386 | [Fragment] | Isotope Labeled Internal Standard |
Note: The specific fragment ions would be determined during method development. The precursor ions are based on the most abundant isotopes ([M]+•).
Development and Validation of Analytical Methods for Environmental Monitoring and Research
The development and validation of analytical methods are essential to ensure that data generated for environmental monitoring and research are reliable, accurate, and reproducible. 3m.com A validated method for this compound provides objective evidence that the method is fit for its intended purpose. 3m.com The validation process involves evaluating several key performance parameters according to established guidelines. mdpi.comresearchgate.net
Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a specific range. researchgate.net
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies on spiked samples. mdpi.com
Precision: The degree of agreement among a series of measurements, expressed as the relative standard deviation (RSD) of replicate analyses. mdpi.com
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably distinguished from the background noise. d-nb.infonih.gov
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with acceptable precision and accuracy. d-nb.infonih.gov
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
For persistent organic pollutants (POPs) like this compound, method validation in complex matrices such as soil or sediment is crucial. researchgate.netmdpi.com For example, a validated QuEChERS-based method for various POPs in soil achieved LOQs between 0.5 and 20 ng/g. mdpi.comresearchgate.net In water analysis, validated methods can achieve LOQs in the low ng/L range. dphen1.com
Table 4: Illustrative Validation Data for a Hypothetical GC-MS/MS Method for this compound in Soil
| Validation Parameter | Acceptance Criteria | Result | Source |
|---|---|---|---|
| Linearity (R²) | > 0.99 | 0.998 | researchgate.net |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.5 ng/g | mdpi.comd-nb.info |
| Limit of Quantification (LOQ) | S/N ≥ 10 | 1.5 ng/g | mdpi.comd-nb.info |
| Accuracy (Recovery at 10 ng/g) | 70 - 120% | 95% | mdpi.com |
| Precision (RSD at 10 ng/g) | < 20% | 8% | mdpi.com |
| Matrix | Soil | Soil | mdpi.com |
This table presents typical validation results based on data for similar POPs and is for illustrative purposes.
Utilization of Certified Reference Materials and Quality Assurance Protocols in Analytical Research
The use of Certified Reference Materials (CRMs) and the implementation of rigorous quality assurance/quality control (QA/QC) protocols are fundamental to achieving accuracy and ensuring the comparability of data in analytical research on this compound. nih.govcdc.gov CRMs are materials with one or more property values that are certified by a technically valid procedure, accompanied by a certificate that provides the value, its associated uncertainty, and a statement of metrological traceability. cdc.gov
In the analysis of POPs, CRMs for various matrices (e.g., sediment, fish tissue, human serum) are used to:
Validate analytical methods.
Verify the accuracy of measurements.
Calibrate instruments.
Assess laboratory performance through inter-laboratory comparison studies.
QA/QC protocols are a set of procedures undertaken to ensure that the analytical data meet predefined quality criteria. nih.gov For the analysis of this compound, these protocols typically include:
Method Blanks: Analyzing a sample free of the analyte to check for contamination during the sample preparation and analysis process. nih.gov
Laboratory Control Samples (LCS) / Spiked Blanks: Analyzing a clean matrix fortified with a known concentration of the analyte to assess the accuracy and precision of the method.
Matrix Spikes / Matrix Spike Duplicates (MS/MSD): Adding a known amount of the analyte to a real sample to evaluate the effect of the sample matrix on the analytical method's performance.
Analysis of CRMs: Including a CRM in each analytical batch to provide an independent check on the accuracy of the results. cdc.gov
The National Institute of Standards and Technology (NIST) provides a range of Standard Reference Materials (SRMs) for related compounds like PBDEs in various environmental matrices, which serve as invaluable tools for QA/QC in POPs analysis. cdc.gov
Table 5: Examples of Relevant Certified Reference Materials (CRMs) for POPs Analysis
| CRM Identifier | Matrix | Certified Analytes | Purpose |
|---|---|---|---|
| SRM 1944 | New York/New Jersey Waterway Sediment | PBDEs, PCBs, PAHs | Method validation, QA/QC for sediment analysis |
| SRM 1947 | Lake Michigan Fish Tissue | PBDEs, PCBs | Method validation, QA/QC for biota analysis |
| SRM 1957 | Organics in Human Serum | PBDEs, PCBs | Method validation, QA/QC for human biomonitoring |
| SRM 2585 | Organic Contaminants in House Dust | PBDEs | Method validation, QA/QC for indoor environment analysis |
This table lists examples of CRMs for structurally related compounds (PBDEs, PCBs) that are relevant for developing and validating methods for chlorinated diphenyl ethers. Source: nih.govcdc.gov
Quantitative Structure Activity/property Relationship Qsar/qspr Modeling and Predictive Ecotoxicology
Development and Application of QSAR Models for Environmental Fate Prediction
QSAR models are widely developed and applied to predict the environmental fate of persistent organic pollutants (POPs), including halogenated diphenyl ethers. nih.govrsc.org These models form a mathematical relationship between a chemical's properties (predictors) and its environmental behavior (response). wikipedia.org The fundamental premise is that a molecule's structure contains the features that dictate its physical, chemical, and biological properties, which in turn govern its environmental distribution and persistence. researchgate.net By correlating descriptors of molecular structure with environmental endpoints, QSARs can estimate the fate of new or untested chemicals. wikipedia.orgecetoc.org This is particularly valuable for screening large numbers of chemicals for potential persistence, bioaccumulation, and toxicity (PBT) characteristics. tandfonline.com
The application of these models is a key component of regulatory frameworks like the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) in Europe, where they are used to fill data gaps and support risk assessments. wikipedia.org
Bioaccumulation, the process where a chemical is absorbed by an organism from all exposure routes, and bioconcentration, where absorption is from water via respiratory and dermal surfaces, are key endpoints for assessing environmental risk. uninsubria.it Due to the time and expense of experimental bioconcentration factor (BCF) studies, QSAR models are frequently used for estimation. bioone.orgmdpi.com
A primary descriptor for predicting bioaccumulation is the octanol-water partition coefficient (Kow). bioone.orgsfu.ca Linear QSAR models often establish a regression between the logarithm of the BCF and the logarithm of Kow. researchgate.netuninsubria.it For many organic chemicals, a higher log Kow value generally correlates with a higher potential for bioaccumulation. sfu.ca For instance, Canadian regulations use a log Kow greater than 5 as a criterion for bioaccumulation potential. sfu.ca However, for very hydrophobic substances (log Kow > 7), this relationship can become less reliable in aquatic organisms, though they may still biomagnify in terrestrial food chains. sfu.ca
QSAR models have been developed for large, heterogeneous datasets of chemicals to predict BCF values in fish. mdpi.com These models can be linear, like Multiple Linear Regression (MLR), or non-linear. One such MLR model demonstrated good fitting (R² = 0.62) and external predictivity (R²ext = 0.64). mdpi.com For specific classes like polyhalogenated biphenyls, distance-based indices have been used to model the BCF. bioone.org The baseline modeling concept assumes a maximum potential BCF, which is then reduced by mitigating factors, the most significant being metabolic transformation. nih.gov
The reliability of standard persistence tests, such as those outlined by the OECD, can be variable, particularly for complex or difficult-to-test substances. nih.gov This variability can stem from factors like the source and density of microbial inocula used in biodegradation studies. nih.gov QSARs offer a complementary approach to estimate persistence, providing crucial data where experimental results are ambiguous or unavailable. nih.gov These models can help prioritize chemicals for further testing and contribute to a weight-of-evidence approach in persistence assessment. nih.gov
QSAR for Mechanistic Ecotoxicological Endpoints
QSARs are not only used for predicting fate but also for understanding the mechanisms of toxicity. For halogenated aromatic compounds like 3,3',4,4',5,5'-Hexachlorodiphenyl ether, a key mechanistic endpoint is binding to the aryl hydrocarbon receptor (AhR). nih.gov This interaction is often a precursor to dioxin-like toxicity.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for polybrominated diphenyl ethers (PBDEs), which are structurally similar to their chlorinated counterparts. nih.govnih.gov These models correlate the 3D structural properties of the molecules with their AhR binding affinity. nih.gov Studies on PBDEs have shown that steric effects from substitutions on the phenyl rings and the associated hydrophobicity are major determinants of AhR binding affinity. nih.gov Electrostatic fields and the potential for aromatic interactions are also indispensable for mediating toxicity. nih.govnih.gov
By building these models, researchers can predict the toxic potential of untested congeners and understand the specific structural features that drive toxicity. nih.govnih.gov This is essential for congener-specific risk assessment, as toxicity can vary significantly even among closely related compounds. nih.gov
Elucidation of Molecular Descriptors and Their Relationship to Environmental Behavior
The predictive power of a QSAR model depends on the selection of appropriate molecular descriptors, which are numerical representations of a molecule's physicochemical or structural properties. wikipedia.orgresearchgate.net These descriptors can be broadly categorized as constitutional, geometric, topological, and quantum-chemical. researchgate.net
For persistent organic pollutants, several types of descriptors have proven useful:
Topological Indices: Molecular Connectivity Indices (MCIs), which describe the branching and complexity of the molecular skeleton, have been successfully used for decades to model partitioning and chromatographic properties of POPs. researchgate.net
Quantum-Chemical Descriptors: Properties derived from quantum chemistry calculations, such as the energy of the highest occupied molecular orbital (EHOMO) and ionization potential, are critical for modeling reactivity, including atmospheric degradation rates. researchgate.net For PBDEs, the electrostatic index was identified as a primary factor influencing AhR binding affinity. nih.gov
Physicochemical Properties: The octanol-water partition coefficient (Kow) is a fundamental descriptor for predicting bioaccumulation. researchgate.netsfu.ca For terrestrial organisms, the octanol-air partition coefficient (KOA) is also critical. sfu.ca
The selection of descriptors provides insight into the mechanisms governing a chemical's environmental behavior. For example, the importance of EHOMO in degradation models points to the role of electron-donating ability in oxidative reactions. researchgate.net
Validation and Reliability Assessment of Predictive Models in Environmental Science
For a QSAR model to be accepted for regulatory purposes, its reliability and predictive power must be rigorously validated. nih.govresearchgate.net The Organisation for Economic Co-operation and Development (OECD) has established five principles for QSAR validation:
A defined endpoint.
An unambiguous algorithm.
A defined domain of applicability.
Appropriate measures of goodness-of-fit, robustness, and predictivity.
A mechanistic interpretation, if possible. rsc.org
Validation involves multiple statistical techniques. nih.govInternal validation assesses the robustness of a model, often using methods like leave-one-out cross-validation (q² or Q²LOO). nih.govnih.govExternal validation tests the model's ability to predict the endpoint for a set of chemicals not used in model development. researchgate.net The success of any QSAR model is contingent on the accuracy of the input data, the selection of descriptors, the statistical methods used, and, most importantly, the validation process. researchgate.net
The Applicability Domain (AD) of a model defines the chemical space in which it can make reliable predictions. wikipedia.orgnih.gov This ensures the model is not used to make extrapolations for chemicals that are too structurally different from the training set. researchgate.net Assessing the reliability of QSAR predictions is crucial, and a model's scientific validity is a prerequisite for its regulatory acceptance. rsc.org Despite the importance of reproducibility, studies have shown that many published QSAR models lack the transparency needed for independent verification. nih.gov
Integration of QSAR Approaches into Environmental Risk Assessment Frameworks for Chemical Management Research
QSAR models are integral to modern chemical management and environmental risk assessment. rsc.orgepa.gov They provide a cost-effective and rapid means to screen chemicals, prioritize them for further testing, and fill data gaps, which is essential given the large number of chemicals in commerce. researchgate.nettandfonline.com Regulatory bodies increasingly use QSARs to assess persistence, bioaccumulation, and toxicity. tandfonline.comsfu.ca
The integration of QSAR with other methods, like read-across (predicting properties for a target chemical based on data from structurally similar source chemicals), can strengthen a weight-of-evidence approach. nih.gov This is particularly useful in frameworks like REACH, which require comprehensive data for chemical registration. wikipedia.org QSAR models can be used to predict a wide range of endpoints, from physicochemical properties to complex ecotoxicological effects, aiding in the holistic assessment of a chemical's potential hazard. rsc.orgepa.gov The ultimate goal is to use these predictive tools to identify and manage the risks posed by chemicals like this compound, ensuring the protection of human health and the environment. nih.govnih.gov
Q & A
Basic: What analytical methods are recommended for detecting 3,3',4,4',5,5'-Hexachlorodiphenyl Ether in environmental samples?
Answer:
Gas chromatography-mass spectrometry (GC-MS) is the primary method for quantification. Use isotope-labeled internal standards (e.g., -labeled analogs) to correct for matrix effects and recovery losses. Certified reference materials (CRMs) for structurally similar polychlorinated diphenyl ethers (PCDEs), such as 2,2',4,4',5,5'-hexachlorodiphenyl ether (PCDE-153), should be employed for calibration . Sample preparation typically involves solid-phase extraction (SPE) for water matrices or Soxhlet extraction for sediments, followed by cleanup using silica gel columns to remove interfering lipids and pigments.
Basic: How can researchers determine the environmental persistence of this compound?
Answer:
Environmental persistence can be assessed via half-life () measurements in controlled microcosms. Key parameters include:
- Hydrolysis: Test at pH 4, 7, and 9 to evaluate pH-dependent degradation.
- Photolysis: Expose to UV light (254 nm) and quantify degradation products using high-resolution LC-MS/MS.
- Biodegradation: Use OECD 301/307 guidelines with activated sludge or sediment inocula.
Data from structurally analogous PCDEs (e.g., PCDE-154) suggest persistence in anaerobic sediments (>180 days) .
Advanced: How can discrepancies in reported Henry’s Law constants (KHK_HKH) for this compound be resolved?
Answer:
Discrepancies arise from measurement techniques (e.g., EPICS vs. gas-stripping) and temperature variability. To resolve:
Standardize experiments at 25°C and report temperature-adjusted values using van’t Hoff equations.
Validate results against published values for similar PCDEs (e.g., for PCDE-130) .
Use quantum chemical modeling (e.g., COSMO-RS) to predict and compare with empirical data.
Advanced: What experimental designs are optimal for assessing endocrine disruption potential?
Answer:
- In vitro assays: Use ER-CALUX (estrogen receptor) or AR-EcoScreen (androgen receptor) cell lines to measure receptor binding affinity.
- In vivo models: Expose zebrafish embryos (OECD 234) or Japanese quail (OECD 440) to sublethal doses and monitor vitellogenin induction or thyroid hormone disruption.
- Comparative analysis: Benchmark against known endocrine disruptors like 2,2',4,4',5,5'-hexachlorobiphenyl (PCB-153) .
Basic: What are the key physical-chemical properties influencing this compound’s environmental fate?
Answer:
| Property | Value | Source |
|---|---|---|
| Log | ~7.2 (estimated for PCDE-153) | |
| Melting Point | 120–122°C (analog PCDE-140) | |
| Vapor Pressure | Pa (25°C) | |
| Water Solubility | µg/L (modeled) |
High and low solubility suggest strong bioaccumulation in lipid-rich tissues.
Advanced: How to address data gaps in toxicity mechanisms for this compound?
Answer:
- Omics approaches: Conduct transcriptomic (RNA-seq) or metabolomic (LC-MS) profiling in model organisms (e.g., Daphnia magna) to identify dysregulated pathways.
- Molecular docking: Simulate interactions with nuclear receptors (e.g., AhR, PPARγ) using AutoDock Vina.
- Cross-species extrapolation: Compare toxicity thresholds with structurally related PBDEs (e.g., BDE-153) .
Basic: What sampling strategies are recommended for monitoring this compound in air?
Answer:
- Passive samplers: Deploy polyurethane foam (PUF) disks for long-term monitoring (1–3 months).
- Active sampling: Use high-volume air samplers (100–300 L/min) with quartz fiber filters and XAD-2 resin.
- QA/QC: Include field blanks and spiked duplicates to control for contamination and recovery variability. Reference methods from POPs monitoring frameworks (e.g., EANET guidelines) .
Advanced: How can researchers model the compound’s long-range transport potential?
Answer:
- MSC-East model: Input physical-chemical properties (e.g., , ) to predict atmospheric transport distances.
- TaPL3: Use the TaPL3 tool to estimate characteristic travel distance (CTD) and persistence metrics.
- Sensitivity analysis: Vary degradation rates (±20%) to assess uncertainty in model outputs .
Basic: What are the challenges in synthesizing high-purity standards for this compound?
Answer:
- Chlorination control: Precise regioselectivity is required to avoid isomer byproducts (e.g., PCDE-167 vs. PCDE-153). Use Pd-catalyzed Ullmann coupling for controlled chlorination .
- Purification: Employ preparative HPLC with biphenyl columns and confirm purity via -NMR and HRMS.
Advanced: How to reconcile contradictory biodegradation data across studies?
Answer:
- Meta-analysis: Apply random-effects models to aggregate data from multiple studies (e.g., Comet Assay vs. respirometry).
- Microbial diversity: Characterize microbial communities via 16S rRNA sequencing to identify taxa responsible for degradation.
- Experimental replication: Standardize inoculum sources (e.g., ISO 11266 soil) and pre-acclimate microbial consortia .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
